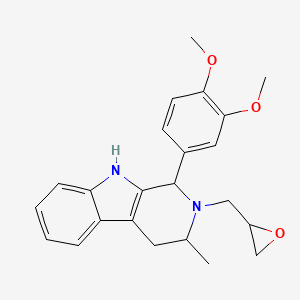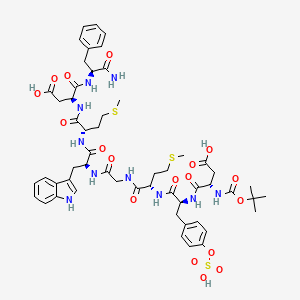
tert-Butyloxycarbonylcholecystokinin-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyloxycarbonylcholecystokinin-8: is a synthetic peptide derivative of cholecystokinin, a hormone that plays a crucial role in digestion and appetite regulation. The compound is modified with a tert-butyloxycarbonyl group, which serves as a protective group during peptide synthesis. This modification enhances the stability and solubility of the peptide, making it useful for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyloxycarbonylcholecystokinin-8 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. The tert-butyloxycarbonyl group is used to protect the amino group of the amino acids during the synthesis. Each subsequent amino acid is added stepwise, with the tert-butyloxycarbonyl group being removed by treatment with trifluoroacetic acid (TFA) before the next amino acid is added. This cycle continues until the full peptide chain is assembled .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product, ensuring high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyloxycarbonylcholecystokinin-8 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break these disulfide bonds, altering the peptide’s structure and function.
Substitution: The tert-butyloxycarbonyl group can be substituted with other protective groups or functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfide bonds, while reduction leads to the cleavage of these bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyloxycarbonylcholecystokinin-8 is used as a model peptide for studying peptide synthesis and modification techniques. Its stability and solubility make it an ideal candidate for various experimental setups.
Biology
In biological research, this compound is used to study the role of cholecystokinin in digestion and appetite regulation. It serves as a tool for investigating the signaling pathways and receptors involved in these processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on gastrointestinal disorders and its potential use as a diagnostic tool for certain diseases.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its stability and ease of synthesis make it a valuable component in various formulations.
Wirkmechanismus
The mechanism of action of tert-butyloxycarbonylcholecystokinin-8 involves its interaction with cholecystokinin receptors in the body. These receptors are G-protein-coupled receptors that mediate various physiological responses, including the release of digestive enzymes and the regulation of appetite. The tert-butyloxycarbonyl group enhances the peptide’s stability, allowing it to effectively bind to these receptors and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholecystokinin-8: The unmodified form of the peptide, which lacks the tert-butyloxycarbonyl group.
Cholecystokinin-4: A shorter peptide with similar biological activity.
Gastrin: Another peptide hormone with similar functions in digestion.
Uniqueness
tert-Butyloxycarbonylcholecystokinin-8 is unique due to the presence of the tert-butyloxycarbonyl group, which enhances its stability and solubility. This modification makes it more suitable for various scientific and industrial applications compared to its unmodified counterparts.
Eigenschaften
CAS-Nummer |
27220-86-6 |
|---|---|
Molekularformel |
C54H70N10O18S3 |
Molekulargewicht |
1243.4 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H70N10O18S3/c1-54(2,3)81-53(77)64-42(27-45(68)69)52(76)62-39(24-31-15-17-33(18-16-31)82-85(78,79)80)49(73)59-36(19-21-83-4)47(71)57-29-43(65)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(74)60-37(20-22-84-5)48(72)63-41(26-44(66)67)51(75)61-38(46(55)70)23-30-11-7-6-8-12-30/h6-18,28,36-42,56H,19-27,29H2,1-5H3,(H2,55,70)(H,57,71)(H,58,65)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,77)(H,66,67)(H,68,69)(H,78,79,80)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
VYZPDDMAEHQPQW-FVMQRRFMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



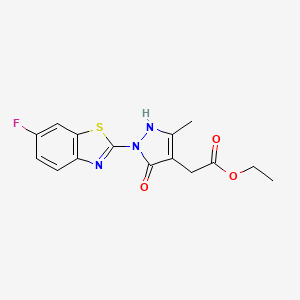
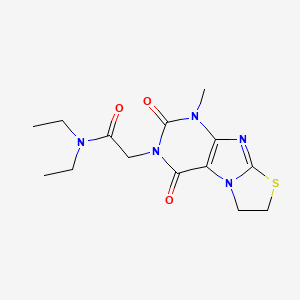

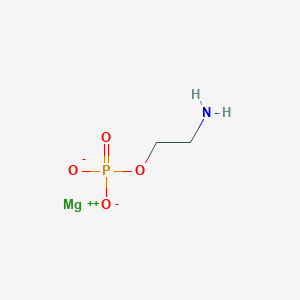


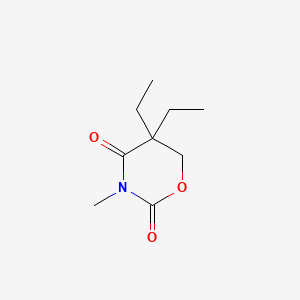
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
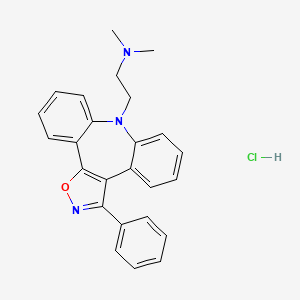

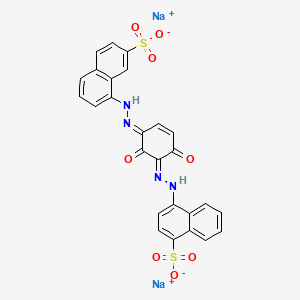
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
